
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group, a phenyl ring, and a fluoro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one typically involves the introduction of the trifluoromethoxy group into the molecular structure. This can be achieved through various methods, including:
Aromatic coupling reactions: These reactions involve the coupling of aromatic compounds with trifluoromethylating agents under specific conditions.
Radical trifluoromethylation: This method uses radical initiators to introduce the trifluoromethoxy group.
Nucleophilic and electrophilic trifluoromethylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and applications
Propiedades
Número CAS |
61153-50-2 |
|---|---|
Fórmula molecular |
C10H8F4O2 |
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
1-fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one |
InChI |
InChI=1S/C10H8F4O2/c11-9(16-10(12,13)14)8(15)6-7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clave InChI |
NYRHVHJWDLZHKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






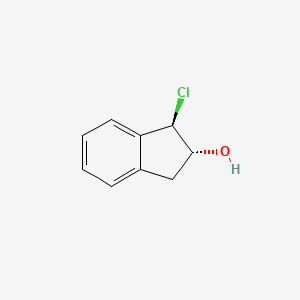

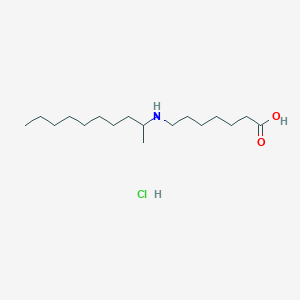
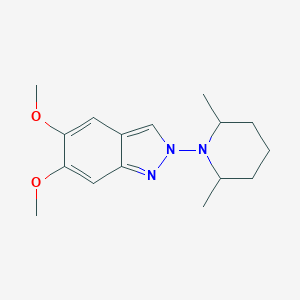
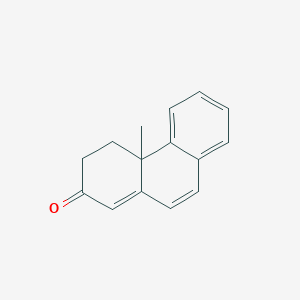
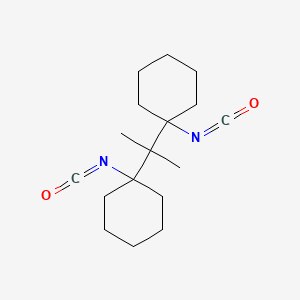
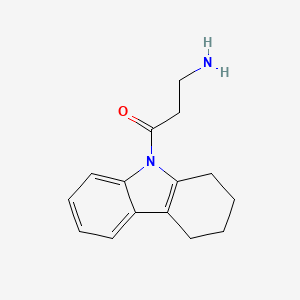
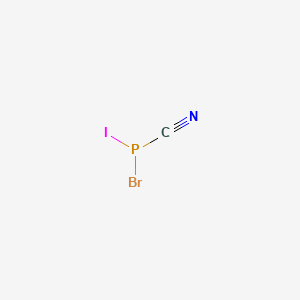

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
